molecular formula C13H13N3O3S B363493 Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate CAS No. 183300-31-4

Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B363493
CAS No.: 183300-31-4
M. Wt: 291.33g/mol
InChI Key: YPDCHSCXSRCQBT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .


Molecular Structure Analysis

Thiadiazole is a versatile scaffold that allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . A close inspection of the molecular features reveals that compound 3 is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .


Physical and Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature. Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

Mechanism of Action

Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across the cancer models with an emphasis on targets of action . The influence of the substituent on the compounds’ activity is depicted .

Properties

IUPAC Name

ethyl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-3-19-13(18)9-4-6-10(7-5-9)14-12(17)11-8(2)15-16-20-11/h4-7H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDCHSCXSRCQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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